3-Boronobenzothioamide: Chemical Properties, Synthesis, and Medicinal Utility
3-Boronobenzothioamide: Chemical Properties, Synthesis, and Medicinal Utility
This guide provides an in-depth technical analysis of 3-Boronobenzothioamide (systematically nomenclatured as (3-thiocarbamoylphenyl)boronic acid ).[1][2][3] It synthesizes chemical behavior, synthetic pathways, and medicinal applications for researchers in drug discovery and organic synthesis.[2][4]
[2]
Executive Summary & Structural Definition
3-Boronobenzothioamide represents a bifunctional molecular scaffold integrating a Lewis-acidic boronic acid moiety with a thioamide group in a meta arrangement on a benzene core.[1][2][3] This compound serves as a critical "fragment" in Fragment-Based Drug Discovery (FBDD) due to its ability to engage in reversible covalent bonding (via boron) while simultaneously acting as a hydrogen-bond donor/acceptor (via thioamide).[1][2][3]
-
Key Functionality: Orthogonal reactivity (Suzuki-Miyaura coupling compatible; Thiazole precursor).[1][2][3]
Electronic Structure & Physicochemical Properties[1][2][3]
The molecule's behavior is governed by the electronic interplay between the electron-withdrawing thioamide group and the electron-deficient boron atom.[1][2][3]
Electronic Distribution[1][2][3]
-
Boronic Acid (Position 3): The boron atom is
hybridized with an empty -orbital, rendering it a Lewis acid.[1][2][5] In physiological pH (7.4), it exists in equilibrium between the neutral trigonal planar form and the anionic tetrahedral boronate form (upon binding OH⁻ or diols). -
Thioamide (Position 1): The
bond is longer and more polarizable than a bond.[1][3] The nitrogen lone pair donates electron density into the thiocarbonyl, creating a significant resonance contributor where sulfur bears a negative charge and nitrogen a positive charge. -
Meta-Substitution Effect: The meta positioning prevents direct conjugation between the boron and the thioamide.[1][3] This ensures that the Lewis acidity of the boron is not drastically diminished by the resonance donation from the thioamide, maintaining its reactivity for covalent protein binding.
Physicochemical Data Table[1][2][3]
| Property | Value / Characteristic | Mechanistic Insight |
| Hybridization | Boron: | Planar geometry facilitates |
| pKa (Boronic Acid) | ~8.4 - 8.8 (Predicted) | The electron-withdrawing thioamide ( |
| H-Bond Potential | Donor (NH₂), Acceptor (S, OH) | Sulfur is a weak H-bond acceptor but a strong van der Waals interactor.[1][2] |
| Solubility | Moderate in polar organic solvents (DMSO, MeOH) | Boronic acids can dehydrate to form boroxines (anhydride trimers) in non-polar solvents.[1][2] |
| Stability | Air-stable solid; Hydrolysis risk | Thioamides are stable to hydrolysis at neutral pH but convert to amides under basic oxidative conditions.[1][2][3] |
Synthetic Methodologies
The synthesis of 3-Boronobenzothioamide requires strategies that install the sensitive thioamide group without degrading the C-B bond.[1][2][3]
Primary Route: Thionation of Nitriles
The most robust route utilizes 3-cyanophenylboronic acid as the starting material.[1][2][3] Direct thionation is achieved using sodium hydrosulfide (NaSH) and magnesium chloride (MgCl₂) in DMF, which avoids the harsh conditions of Lawesson’s reagent that might form boronate-sulfur complexes.[1]
Protocol 1: NaSH/MgCl₂ Thionation
-
Reagents: 3-Cyanophenylboronic acid (1.0 eq), NaSH (2.0 eq), MgCl₂ (1.0 eq).
-
Conditions: Stir at room temperature for 12–24 hours.
-
Workup: Dilute with water, acidify to pH 4 with 1M HCl (careful to avoid protodeboronation), and extract with ethyl acetate.
Visualization of Synthesis Pathway
The following diagram illustrates the conversion of the nitrile precursor and the equilibrium with the boroxine trimer.
Caption: Synthesis of 3-Boronobenzothioamide via thionation and its equilibrium with the boroxine anhydride form.
Reactivity Profile
Researchers must understand the orthogonal reactivity of the two functional groups to utilize this molecule effectively in synthesis.[3]
Boron-Centric Reactivity (Suzuki-Miyaura Coupling)
The boronic acid moiety remains active for Palladium-catalyzed cross-coupling reactions.[1][2][3]
-
Condition Note: Thioamides can poison Pd catalysts due to strong S-Pd coordination.[1][3]
-
Solution: Use Pd(dppf)Cl₂ or SPhos Pd G2 catalysts which are more resistant to sulfur poisoning, or protect the thioamide as a thioimidate prior to coupling.[2]
Thioamide-Centric Reactivity (Hantzsch Synthesis)
The thioamide group is a precursor for thiazoles, a common heterocycle in drug design.[1][2]
-
Reaction: Condensation with
-haloketones.[1][2][3] -
Outcome: Formation of 2-(3-boronophenyl)thiazoles.[1][2][3] This allows the rapid generation of libraries where the boron "warhead" is preserved for target engagement.[3]
Reactivity Flowchart
Caption: Orthogonal reaction pathways available for 3-Boronobenzothioamide in synthetic chemistry.[1][3]
Medicinal Chemistry Applications
Protease Inhibition (Serine Proteases)
Boronic acids are validated transition-state inhibitors of serine proteases (e.g., Bortezomib).[1][2] The boron atom forms a reversible covalent tetrahedral complex with the active site serine hydroxyl.[3]
-
Role of Thioamide: The thioamide at the meta position can occupy the S1 or S2 specificity pocket.[3] The sulfur atom, being larger and more lipophilic than oxygen, can displace active site water molecules, potentially gaining entropic binding affinity.
-
Bioisosterism: Thioamides are isosteres of amides but possess a lower pKa and altered rotational barriers, which can lock the ligand into a bioactive conformation.
Carbohydrate Recognition (Lectin Binding)
Boronic acids reversibly bind 1,2- and 1,3-diols (e.g., sugars).[1][2] 3-Boronobenzothioamide can be used to design lectin mimics or glucose sensors where the thioamide acts as a fluorescent quencher or part of a push-pull chromophore system upon sugar binding.[1][2][3]
Experimental Protocols & Safety
Handling Precautions
-
Toxicity: Thioamides can be goitrogenic (interfere with iodine uptake).[1][2][3] Boronic acids are generally low toxicity but should be handled as irritants.[1][3]
-
Odor: Thioamides often carry a sulfurous odor; use a fume hood.[1][3]
-
Storage: Store at 4°C under inert gas. Boronic acids may slowly dehydrate to boroxines; this is reversible upon dissolution in aqueous media.[1][3]
Standard Characterization Checklist
Ensure the following data is collected to validate the compound:
-
¹¹B NMR: Look for a broad singlet around
28-30 ppm (characteristic of arylboronic acids).[1][2][3] -
¹H NMR: Confirm the presence of thioamide protons (often broad singlets >9 ppm) and the aromatic pattern.
-
Mass Spectrometry: Boron has two isotopes (¹⁰B and ¹¹B) in a 1:4 ratio.[1][3] Look for the characteristic isotopic pattern in the molecular ion cluster.[1][3]
References
-
Structure & Acidity: Hall, D. G.[1][2][3] (Ed.).[1][2][3][6][7] (2011).[1][3][8] Boronic Acids: Preparation and Applications in Organic Synthesis, Medicine and Materials. Wiley-VCH.[1][3] Link[1]
-
Thioamide Synthesis: Kaboudin, B., & Elhamifar, D. (2006).[1][2][3][9] A simple and efficient method for the synthesis of thioamides from nitriles.[3] Synthesis, 2006(02), 224-226.[1] Link
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Medicinal Utility: Trippier, P. C., & McGuigan, C. (2010).[1][2][10] Boronic acids in medicinal chemistry: therapeutic potential and synthetic utility. MedChemComm, 1(3), 183-198.[1] Link
-
Thioamide Bioisosteres: Wróblowska, M., et al. (2020).[1][2][3] Thioamides as Bioisosteres of Amides in Medicinal Chemistry. European Journal of Medicinal Chemistry, 187, 111922. Link[1]
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